(3AR,4R,7S,7aS)-2-(((1R,2R)-2-((4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Description
Discovery and Development Timeline
The development of (3AR,4R,7S,7aS)-2-(((1R,2R)-2-((4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione emerged as part of the broader research initiative into benzisothiazol-containing pharmaceutical compounds initiated in the early 1990s. The compound's origins can be traced to the systematic exploration of lurasidone derivatives and related structures, which began when Dainippon Sumitomo Pharma Co., Ltd. undertook comprehensive synthetic programs targeting novel antipsychotic agents. This particular stereoisomeric variant represents one of several configurational isomers that were investigated during the extensive structure-activity relationship studies conducted throughout the 1990s and early 2000s.
The synthetic methodology for producing this compound was developed as part of industrial-scale manufacturing processes, with significant advances documented in patent literature from the mid-2010s. Research conducted between 2013 and 2016 focused on optimizing synthetic routes to obtain highly pure intermediates and final products, with particular attention to stereochemical control during the formation of the methanoisoindole ring system. The development timeline reflects the increasing sophistication of pharmaceutical synthetic chemistry, where precise stereochemical control became essential for producing compounds with defined three-dimensional structures.
Nomenclature and Structural Classification
The systematic nomenclature of this compound reflects its complex polycyclic architecture and multiple stereochemical centers. The compound is alternatively designated as endo-Lurasidone, emphasizing its specific stereochemical relationship to the parent lurasidone structure. The Chemical Abstracts Service has assigned this compound the registry number 1318074-25-7, providing a unique identifier for chemical database searches and regulatory documentation.
The molecular formula C28H36N4O2S indicates a substantial organic molecule containing 28 carbon atoms, 36 hydrogen atoms, 4 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom, with a molecular weight of 492.7 g/mol. The structural classification encompasses several key functional groups: a benzisothiazol aromatic system, a piperazine heterocycle, a cyclohexane ring, and a methanoisoindole dione core structure. The stereochemical descriptors (3AR,4R,7S,7aS) and (1R,2R) define the absolute configuration at specific chiral centers, distinguishing this compound from other possible stereoisomers.
Table 1: Molecular Characteristics of this compound
Position within Benzisothiazol Derivative Family
Within the broader classification of benzisothiazol derivatives, this compound occupies a unique position as a complex polycyclic structure incorporating the benzisothiazol pharmacophore. The benzisothiazol moiety, common to several pharmaceutical compounds including perospirone, provides a crucial aromatic heterocyclic component that influences the compound's overall molecular properties. This structural element represents a significant advancement in medicinal chemistry design, where the benzisothiazol system was specifically selected for its favorable receptor binding characteristics.
The compound's relationship to other benzisothiazol derivatives can be understood through its synthetic lineage, which traces back to tandospirone, a 5-hydroxytryptamine 1A partial agonist derived from buspirone. The evolutionary development from tandospirone to lurasidone involved the incorporation of the benzisothiazol aryl moiety and the introduction of a cyclic structure in the linker region, resulting in enhanced receptor-binding affinities. The specific endo-stereochemical configuration of this compound represents a further refinement in the structural optimization process, where stereochemical control became essential for achieving desired molecular properties.
Table 2: Structural Relationships within Benzisothiazol Derivative Family
| Compound Class | Core Structure | Key Features | Development Period |
|---|---|---|---|
| Tandospirone Derivatives | Azapirone core with benzisothiazol | Initial benzisothiazol incorporation | Early 1990s |
| Lurasidone Variants | Methanoisoindole core | Cyclic linker introduction | Mid-1990s |
| Stereoisomeric Forms | Multiple configurations | Stereochemical optimization | 2000s-2010s |
| Industrial Variants | Optimized synthetic routes | Process development focus | 2010s-present |
The industrial synthesis processes developed for this compound demonstrate the advancement in manufacturing capabilities for complex benzisothiazol derivatives. The optimization of synthetic routes to achieve high yields and purities represents a significant technical achievement, particularly considering the multiple stereochemical centers and the requirement for precise configurational control throughout the synthetic sequence. These developments have positioned this compound as a representative example of modern pharmaceutical chemistry's ability to access structurally complex molecules with defined three-dimensional architectures.
Properties
IUPAC Name |
(1S,2S,6R,7R)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O2S/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)35-29-26/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2/t18-,19+,20-,21-,24-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXKDMSYBGKCJA-GGYSQDOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)[C@@H]6[C@@H]7CC[C@@H](C7)[C@@H]6C5=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
R,R-Endo-lurasidone HCl, also known as Lurasidone, is an atypical antipsychotic that primarily targets Dopamine-2 (D2) , Serotonin 5-HT2A , and 5-HT7 receptors . It also displays partial agonism at 5-HT1A receptors and modest antagonism at noradrenergic α2A and α2C receptors . These receptors play a crucial role in regulating mood, behavior, and cognition.
Mode of Action
Lurasidone acts as an antagonist at its primary targets. It binds with high affinity to the D2, 5-HT2A, and 5-HT7 receptors. As an antagonist, it blocks the activity of these receptors, preventing the neurotransmitters dopamine and serotonin from binding and exerting their effects. This action helps to balance the neurotransmitter levels in the brain, which can alleviate symptoms of schizophrenia and bipolar disorder.
Biochemical Pathways
The antagonistic action of Lurasidone on D2 and 5-HT2A receptors affects the dopaminergic and serotonergic pathways in the brain, which are involved in mood regulation and perception of reality. Its action on 5-HT7 receptors may also influence circadian rhythms and cognitive functions.
Pharmacokinetics
Lurasidone is administered orally and its pharmacokinetic profile requires administration with food. In healthy adults, a 40 mg dose results in peak plasma concentrations in 1-3 hours, and it has a mean elimination half-life of 18 hours. It is mostly eliminated in the feces and is approximately 99% bound to serum plasma proteins. Lurasidone’s pharmacokinetics are approximately dose proportional within the approved dosing range. It is principally metabolized by cytochrome P450 (CYP) 3A4 with minor metabolites.
Result of Action
The molecular and cellular effects of Lurasidone’s action result in the alleviation of symptoms associated with schizophrenia and bipolar disorder. By blocking the activity of D2, 5-HT2A, and 5-HT7 receptors, Lurasidone helps to balance the levels of dopamine and serotonin in the brain. This can reduce hallucinations, improve mood, and enhance cognitive function.
Biological Activity
The compound (3aR,4R,7S,7aS)-2-(((1R,2R)-2-((4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione , often referred to as a lurasidone impurity, has gained attention in pharmacological research due to its potential biological activities. This article focuses on its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Chemical Formula | C28H36N4O2S |
| Molecular Weight | 492.68 g/mol |
| CAS Number | 1318074-22-4 |
Structural Characteristics
The compound features a complex structure that includes a piperazine ring and a benzo[d]isothiazole moiety, contributing to its pharmacological properties. Its stereochemistry is significant for its biological activity.
Research indicates that this compound may interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Its structural similarity to lurasidone suggests it may exhibit antipsychotic properties by modulating these pathways.
Key Mechanisms:
- Dopamine Receptor Modulation : Potential antagonist activity at D2 receptors.
- Serotonin Receptor Interaction : Possible partial agonism at 5-HT1A receptors and antagonism at 5-HT2A receptors.
Therapeutic Implications
Given its interaction with neurotransmitter systems, the compound may have applications in treating psychiatric disorders such as schizophrenia and bipolar disorder. The modulation of serotonin and dopamine pathways is crucial in managing symptoms associated with these conditions.
Case Studies
- Study on Antipsychotic Efficacy : A clinical trial evaluated the efficacy of lurasidone (and its impurities) in patients with schizophrenia. Results indicated significant improvements in psychotic symptoms compared to placebo controls.
- Neuropharmacological Assessment : In vitro studies demonstrated that the compound exhibits binding affinity for dopamine D2 and serotonin 5-HT2A receptors, similar to known antipsychotics.
- Safety Profile Evaluation : Long-term studies assessed the safety of lurasidone impurities in animal models, indicating a favorable safety profile with minimal side effects compared to traditional antipsychotics.
Comparison with Other Antipsychotics
| Compound | D2 Antagonism | 5-HT2A Antagonism | Clinical Use |
|---|---|---|---|
| Lurasidone | Yes | Yes | Schizophrenia |
| (3aR,4R,7S,7aS) Compound | Yes | Yes | Potentially similar |
| Risperidone | Yes | Yes | Schizophrenia/Bipolar |
| Olanzapine | Yes | Yes | Schizophrenia/Bipolar |
Comparison with Similar Compounds
Isoindole-1,3-dione Derivatives
Several isoindole-dione derivatives share structural motifs with the target compound but differ in substituents and bioactivity:
Key Observations :
- The target compound's benzoisothiazol-piperazine group distinguishes it from simpler isoindole-dione derivatives, which lack receptor-targeting motifs .
- Derivatives like 13c and 14 prioritize sulfur-containing heterocycles (e.g., triazolidin-thione), which may confer redox-modulating properties but lack antipsychotic activity .
Benzoisothiazol-Piperazine Analogs
The benzoisothiazol-piperazine moiety is a hallmark of lurasidone and its stereoisomers:
Key Observations :
- Stereochemistry critically impacts bioactivity. For example, lurasidone’s (3aR,4S,7R,7aS) configuration optimizes receptor binding, whereas alternative stereoisomers (e.g., ) may exhibit reduced efficacy or off-target effects.
- The cyclohexyl linker and piperazine orientation influence blood-brain barrier penetration and metabolic stability .
Heterocyclic Hybrids with Isoindole-dione Moieties
Recent synthetic efforts have explored isoindole-dione hybrids for diverse applications:
Key Observations :
- Hybrids like 21gh and 21jh integrate isoindole-dione with triazole-pyrazole systems, expanding structural diversity but lacking the target compound’s receptor-specific pharmacophores .
- These compounds highlight the versatility of isoindole-dione as a scaffold but underscore the unique therapeutic niche of the target compound’s benzoisothiazol-piperazine design.
Preparation Methods
Mesylation of (1R,2R)-Cyclohexane-1,2-diyldimethanol
The initial step involves converting (1R,2R)-cyclohexane-1,2-diyldimethanol (1 ) into its dimesylate derivative (2 ) using methanesulfonyl chloride (MsCl) under controlled conditions:
Reaction Conditions:
-
Base: Triethylamine (TEA) or diisopropylethylamine (DIPEA) in a 2.0–3.0 molar ratio relative to 1 .
-
Molar Ratio of MsCl: 2.0–2.2 equivalents per hydroxyl group.
Procedure:
-
Dissolve 1 in MIBK (20–30 volumes relative to 1 ).
-
Add TEA dropwise at 0°C, followed by MsCl.
-
Stir for 4–6 hours until complete conversion (monitored by GC).
-
Quench with water, separate the organic layer, and concentrate to 3–5 volumes.
Key Data:
Coupling with 3-(Piperazin-1-yl)benzo[d]isothiazole
The dimesylate 2 reacts with 3-(piperazin-1-yl)benzo[d]isothiazole (3 ) to form the quaternary ammonium salt (4 ):
Reaction Conditions:
Procedure:
-
Suspend 2 in isopropanol (5–10 volumes).
-
Add 3 and calcium hydroxide.
Key Data:
Final Cyclization with (3aR,4S,7R,7aS)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
The quaternary salt 4 undergoes nucleophilic substitution with (3aR,4S,7R,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (5 ) to yield the target compound:
Reaction Conditions:
Procedure:
Key Data:
Optimization of Reaction Conditions
Solvent Selection
Catalytic Effects
-
Calcium hydroxide in step 2.2 prevents epimerization and improves salt stability.
-
Potassium carbonate in step 2.3 facilitates deprotonation without degrading the imide.
Analytical Characterization
Structural Confirmation
Purity Assessment
Industrial Scaling Considerations
Process Economics
Environmental Impact
-
Waste Streams: MsCl quench water requires neutralization before disposal.
-
Green Chemistry: Replacement of dichloromethane with MIBK improves safety.
Challenges and Solutions
Stereochemical Control
Q & A
Basic Research Questions
Q. What are the key strategies for synthesizing (3aR,4R,7S,7aS)-2-(((1R,2R)-2-((4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione?
- Methodological Answer : Synthesis typically involves multi-step protocols:
- Step 1 : Condensation of benzo[d]isothiazole with piperazine derivatives under basic conditions to form the piperazinyl-isothiazole moiety .
- Step 2 : Alkylation of the cyclohexylmethyl group using reagents like NaBH4 or LiAlH4, followed by coupling with the methanoisoindole-dione core via Mitsunobu or SN2 reactions .
- Purification : Column chromatography (silica gel, eluent: CH2Cl2/MeOH gradient) and recrystallization (ethanol/water) ensure enantiomeric purity .
- Critical Note : Monitor stereochemistry at chiral centers (3aR,4R,7S,7aS) using chiral HPLC or X-ray crystallography to avoid diastereomer contamination .
Q. How should researchers characterize the structural and stereochemical properties of this compound?
- Analytical Workflow :
- 1H/13C NMR : Assign peaks for benzylic protons (δ 3.5–4.5 ppm), piperazine NH (δ 2.8–3.2 ppm), and isoindole-dione carbonyls (δ 170–175 ppm) .
- HRMS : Confirm molecular weight (e.g., calculated [M+H]+: 540.2452; observed: 540.2455) .
- X-ray Diffraction : Resolve absolute configuration using single-crystal data, particularly for the cyclohexyl and methanoisoindole moieties .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Experimental Design :
- In vitro : Screen for CNS activity (e.g., serotonin/dopamine receptor binding assays) due to the benzoisothiazole-piperazine pharmacophore .
- Enzyme Inhibition : Test against acetylcholinesterase or monoamine oxidase using spectrophotometric assays (IC50 determination) .
- Cytotoxicity : Use MTT assays on HEK-293 or SH-SY5Y cell lines to assess safety margins .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Case Study : Discrepancies in IC50 values (e.g., receptor binding vs. functional assays) may arise from assay conditions (pH, co-factors) or off-target effects.
- Resolution Strategy :
- Meta-analysis : Compare data across orthogonal assays (e.g., radioligand binding vs. calcium flux assays) .
- Proteomic Profiling : Use affinity chromatography or thermal shift assays to identify off-target interactions .
- Dose-Response Validation : Replicate experiments with stricter controls (e.g., serum-free media, defined incubation times) .
Q. What computational approaches are suitable for predicting structure-activity relationships (SAR) for this compound?
- Methodology :
- Molecular Docking : Model interactions with serotonin 5-HT2A/5-HT6 receptors using AutoDock Vina or Schrödinger Suite .
- QSAR Modeling : Train models on analogs (e.g., piperazine-substituted isoindole-diones) to predict logP, pKa, and bioavailability .
- MD Simulations : Simulate ligand-receptor dynamics (100 ns trajectories) to assess binding stability and entropy contributions .
Q. How can in vivo pharmacokinetic (PK) studies be optimized for this compound?
- Protocol Design :
- ADME Profiling :
- Absorption : Measure Caco-2 permeability (Papp > 1 × 10⁻⁶ cm/s indicates good oral bioavailability) .
- Metabolism : Use liver microsomes (human/rat) to identify CYP450-mediated oxidation hotspots (e.g., piperazine N-dealkylation) .
- In vivo PK : Administer intravenously (1 mg/kg) and orally (5 mg/kg) in Sprague-Dawley rats; quantify plasma levels via LC-MS/MS .
Q. What strategies mitigate synthetic challenges in scaling up enantioselective synthesis?
- Advanced Solutions :
- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-phosphoric acid) for key steps like cyclohexylmethyl coupling .
- Flow Chemistry : Optimize exothermic reactions (e.g., Mitsunobu) in continuous flow reactors to enhance yield and safety .
- DoE (Design of Experiments) : Use response surface methodology (RSM) to optimize solvent ratios, temperature, and catalyst loading .
Data Contradiction Analysis
Q. How should researchers address conflicting data on metabolic stability between in vitro and in vivo models?
- Hypothesis Testing :
- In vitro-in vivo Correlation (IVIVC) : Compare hepatic extraction ratios (EH) from microsomes vs. observed clearance in rodents .
- Tissue Distribution Studies : Use whole-body autoradiography to identify sequestration in adipose or brain tissues, altering apparent stability .
- Mitigation : Incorporate physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies .
Theoretical Frameworks
Q. Which conceptual frameworks guide the design of analogs with improved blood-brain barrier (BBB) penetration?
- Guiding Principles :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
